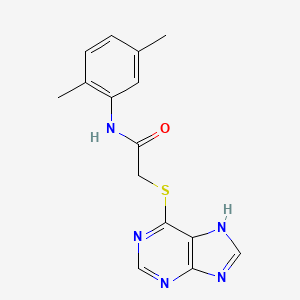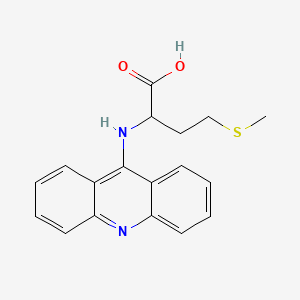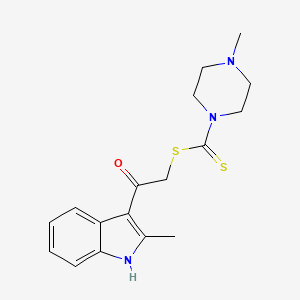
N-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is a complex organic compound that combines a substituted phenyl group with a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from commercially available purine precursors.
Thioether Formation: The purine derivative is then reacted with a suitable thiol to form the thioether linkage.
Amide Bond Formation: The final step involves the formation of the amide bond between the thioether-linked purine and the 2,5-dimethylphenyl acetic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the amide bond or the purine ring, potentially leading to the formation of amines or reduced purine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced purine derivatives.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is likely related to its interaction with biological targets such as enzymes or receptors that recognize purine derivatives. The compound may inhibit or activate these targets, leading to specific biological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide: Unique due to the combination of a substituted phenyl group and a purine derivative.
Other Purine Derivatives: Compounds such as adenine, guanine, and their analogs, which are well-known for their biological activities.
Thioether-Linked Compounds: Compounds with similar thioether linkages but different aromatic or heterocyclic groups.
Uniqueness: N-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide is unique due to its specific structural features, which may confer distinct biological activities compared to other purine derivatives or thioether-linked compounds.
Properties
Molecular Formula |
C15H15N5OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-4-10(2)11(5-9)20-12(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
InChI Key |
PEHQMBOYUOPPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-Bromo-2-ethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11577158.png)
![methyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11577160.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11577183.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577190.png)
![(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11577193.png)
![2-{[(2-methoxyphenyl)amino]methyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B11577199.png)
![N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11577201.png)
![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11577210.png)
![2-(ethylsulfanyl)-5-(4-hydroxy-3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11577212.png)
![2-ethoxy-N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11577214.png)
![1-{1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11577220.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-propoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577233.png)


